An In-depth Technical Guide to the Physical Properties of 2,3,5-Trifluorophenylacetonitrile
An In-depth Technical Guide to the Physical Properties of 2,3,5-Trifluorophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, experimentally determined physical property data for 2,3,5-Trifluorophenylacetonitrile is limited. This guide provides data for the closely related isomer, 2,4,5-Trifluorophenylacetonitrile, for reference, alongside generalized experimental protocols for determining key physical properties applicable to this class of compounds.
Introduction
Trifluorophenylacetonitrile isomers are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. The specific substitution pattern of the fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, reactivity, and physical characteristics. This guide focuses on the physical properties of 2,3,5-Trifluorophenylacetonitrile, a compound of interest in synthetic and medicinal chemistry. Due to the scarcity of specific data for the 2,3,5-isomer, this document also presents information on the more extensively characterized 2,4,5-Trifluorophenylacetonitrile to provide a comparative context.
Physicochemical Properties
The following table summarizes the available physical and chemical properties for 2,4,5-Trifluorophenylacetonitrile. These values serve as an estimation for the 2,3,5-isomer, although variations are expected due to the different fluorine substitution patterns.
| Property | Value (for 2,4,5-Trifluorophenylacetonitrile) | Source |
| Molecular Formula | C₈H₄F₃N | [1][2] |
| Molecular Weight | 171.12 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 214.4 ± 35.0 °C (Predicted) | |
| Density | 1.334 ± 0.06 g/cm³ (Predicted for 2,3,6-isomer) | [4] |
| Solubility | Soluble in polar organic solvents | [3] |
| CAS Number | 220141-74-2 | [1][2] |
Experimental Protocols
The boiling point of a liquid is a key indicator of its purity and is determined as the temperature at which its vapor pressure equals the surrounding atmospheric pressure.
Apparatus:
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Small-scale distillation or reflux apparatus
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Heating mantle or sand bath
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Thermometer
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Boiling chips or magnetic stir bar
Procedure:
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A small volume (e.g., 5 mL) of the sample is placed in a round-bottomed flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.
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The flask is fitted with a condenser in a reflux position (vertically).
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A thermometer is positioned so that the bulb is just below the level of the side arm of the condenser, ensuring it measures the temperature of the vapor that is in thermal equilibrium with the boiling liquid.
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The liquid is gradually heated until it boils and a ring of condensing vapor is observed refluxing in the lower part of the condenser.
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The temperature is recorded when it stabilizes; this is the boiling point of the substance. The atmospheric pressure should also be recorded as boiling point is pressure-dependent.
Density, the mass per unit volume, is another fundamental physical property.
Apparatus:
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Pycnometer (specific gravity bottle) or a volumetric flask
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Analytical balance
Procedure:
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The mass of a clean, dry pycnometer (W1) is accurately measured.
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The pycnometer is filled with distilled water and its mass is measured again (W2). The temperature of the water is recorded.
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The pycnometer is emptied, dried, and then filled with the sample liquid (2,3,5-Trifluorophenylacetonitrile), and its mass is measured (W3).
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The density of the sample is calculated using the known density of water at the recorded temperature.
Characterization and Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of fluorinated organic compounds.
Given the presence of fluorine atoms, ¹⁹F NMR is a particularly useful technique for characterizing trifluorophenylacetonitrile isomers. The chemical shifts and coupling patterns in the ¹⁹F NMR spectrum provide a unique fingerprint for each isomer, allowing for unambiguous identification. The high sensitivity and 100% natural abundance of the ¹⁹F nucleus make this a valuable analytical method.
Synthetic Workflow
The synthesis of trifluorophenylacetonitriles typically involves the reaction of a corresponding trifluorobenzyl halide with a cyanide salt. The following diagram illustrates a general synthetic pathway.
Caption: General synthesis of 2,3,5-Trifluorophenylacetonitrile.
